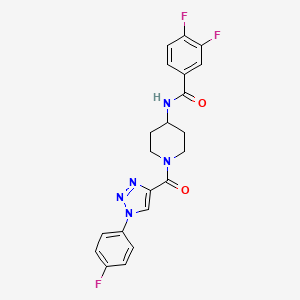

![molecular formula C16H14Cl2N4O2S B2893915 7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797190-29-4](/img/structure/B2893915.png)

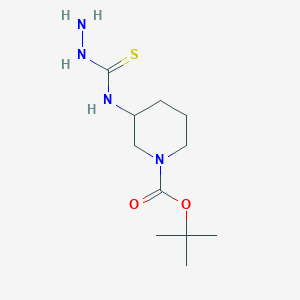

7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” is a pyrimidine derivative. Pyrimidine is a vital heterocyclic moiety due to its large spectrum of biological and pharmacological activities . It is part of naturally occurring substances such as nucleotides, nucleic acids, vitamins, coenzymes, purines, pterins, and uric acids . Many novel pyrimidine derivatives have been designed and developed for their anticancer activity in the last few years .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives which include analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Molecular Structure Analysis

Pyrimidine belongs to an electron-rich nitrogen-containing heterocycle . It is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The structure of the compound “7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine” would be a complex derivative of this basic pyrimidine structure.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Scientific Research Applications

Synthesis and Biological Activity

- Compounds like 7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine have been synthesized and tested for their biological activity, particularly against certain viruses and tumor cells. Analogues of these compounds have shown significant activity against measles and moderate antitumor activity in vitro against L1210 and P388 leukemia (Petrie et al., 1985).

Antagonistic Activity

- Studies on new 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines with a substituent amino group in the 7 position have revealed their potential as 5-HT6 antagonists. This research contributes to the understanding of the structure-activity relationship and the search for effective 5-HT6 antagonists (Ivachtchenko et al., 2013).

Antimicrobial Activity

- Novel heterocyclic compounds containing a sulfonamido moiety, which includes derivatives of 7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine, have been synthesized and evaluated for their antibacterial activity. Some of these compounds have demonstrated high antimicrobial activities (Azab et al., 2013).

Therapeutic Applications

- Research on compounds structurally related to 7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine has led to the development of potential antiviral and antitumor agents. These compounds have been evaluated in vivo and have shown varying levels of effectiveness against different types of viruses and tumors (Goebel et al., 1982).

Mechanism of Action

Target of Action

The primary target of the compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the synthesis of tetrahydrofolate, which is necessary for the synthesis of pyrimidine and purine . These are essential components of RNA and DNA, making DHFR a critical target in cancer treatment .

Mode of Action

The compound inhibits DHFR with high affinity . By inhibiting DHFR, the compound reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to the death of cancer cells .

Biochemical Pathways

The compound affects the tetrahydrofolate synthesis pathway . By inhibiting DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate . This disruption leads to a decrease in the synthesis of pyrimidine and purine, which are necessary for the production of RNA and DNA . The resulting disruption in RNA and DNA synthesis leads to the death of cancer cells .

Result of Action

The result of the compound’s action is the disruption of RNA and DNA synthesis , leading to the death of cancer cells . By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, a necessary component for the synthesis of pyrimidine and purine . This disruption leads to a decrease in the production of RNA and DNA, which are essential for cell growth and division . The inability of the cancer cells to grow and divide leads to their death .

Future Directions

properties

IUPAC Name |

11-(2,6-dichlorophenyl)sulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O2S/c1-10-7-15-19-8-11-9-21(6-5-14(11)22(15)20-10)25(23,24)16-12(17)3-2-4-13(16)18/h2-4,7-8H,5-6,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFNXTOJCRKPFPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl)C=NC2=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((2,6-Dichlorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2893833.png)

![Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride](/img/structure/B2893837.png)

![1-[(2,5-difluorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2893838.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2893839.png)

![8-(2-chloroethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2893840.png)

![2-(6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2893841.png)

![2-(4-chlorophenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2893845.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-3-phenyl-propionic acid](/img/structure/B2893849.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2893855.png)